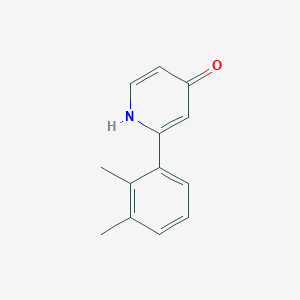
6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95% (6-AHPPA) is an organic compound with a wide range of applications in scientific research. It is a derivative of picolinic acid, a naturally occurring organic compound found in plants and animals. 6-AHPPA is a versatile compound that can be used for a variety of purposes, including synthesis of other compounds, biochemical and physiological research, and laboratory experiments.
Applications De Recherche Scientifique
6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95% has a wide range of applications in scientific research. It has been used in the synthesis of other compounds, in biochemical and physiological research, and in laboratory experiments. It has been shown to be a useful tool in the study of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, as well as in the study of cancer and other diseases.
Mécanisme D'action
The mechanism of action of 6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95% is not fully understood. However, it is believed that it has antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of neurodegenerative diseases and other conditions. It is also believed to have an effect on the metabolism of lipids and carbohydrates, which may be beneficial in the treatment of metabolic disorders.
Biochemical and Physiological Effects
6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species, which can lead to oxidative stress and damage to cells. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory conditions. Additionally, 6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95% has been shown to have an effect on the metabolism of lipids and carbohydrates, which may be beneficial in the treatment of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantage of using 6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95% in laboratory experiments is that it is relatively inexpensive and easy to synthesize. Additionally, it is non-toxic and has a wide range of applications in scientific research. However, there are some limitations to using 6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95% in laboratory experiments. For example, it is not as stable as some other compounds and may degrade over time. Additionally, it is not as widely used as some other compounds and may not be as readily available.
Orientations Futures
There are a number of potential future directions for 6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95%. One is its use as a therapeutic agent in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, as well as in the treatment of cancer and other diseases. Additionally, 6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95% could be used to develop new compounds for use in biochemical and physiological research. Finally, 6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95% could be used in the development of new laboratory experiments and techniques.
Méthodes De Synthèse
6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95% can be synthesized from 3-hydroxy-2-methylbenzoic acid, which can be produced from the reaction of 3-hydroxybenzoic acid and 2-methylbenzaldehyde in the presence of an acid catalyst. The reaction is then followed by the addition of an amine, such as ammonia, to form 6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95%. This method of synthesis has been demonstrated to be an efficient and cost-effective way to produce 6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95%.
Propriétés
IUPAC Name |
6-amino-3-[3-(hydroxymethyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c14-11-5-4-10(12(15-11)13(17)18)9-3-1-2-8(6-9)7-16/h1-6,16H,7H2,(H2,14,15)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBUQUWFMQOWMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(3-hydroxymethylphenyl)picolinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














